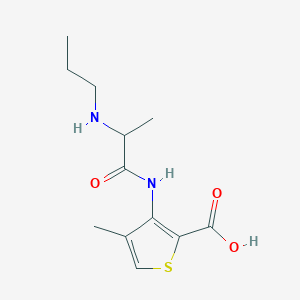
Articainic acid
説明
Articainic acid, also known as 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid, is a unique amide local anesthetic . It has a molecular formula of C12H18N2O3S and a molecular weight of 270.35 g/mol . It is widely used in dentistry in several European countries .
Molecular Structure Analysis
Articainic acid has a unique structure compared to other local anesthetics. It contains a thiophene ring instead of a benzene ring, which is commonly found in other local anesthetics . The InChI string for Articainic acid is InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) .
Physical And Chemical Properties Analysis
Articainic acid has a molecular weight of 270.35 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors. It also has 6 rotatable bonds .
科学的研究の応用
Dentistry
Articainic acid, also known as Articaine, is widely used in dentistry. It is effective with local infiltration or peripheral nerve block in dental procedures . It is suitable and safe for procedures requiring a short duration of action in which a fast onset of anesthesia is desired .
Local and Regional Anesthesia
Articaine is an intermediate-potency, short-acting amide local anesthetic with a fast metabolism due to an ester group in its structure . It is effective when administered as a spinal, epidural, ocular, or regional nerve block .
Intravenous Regional Anesthesia
Articaine can be injected intravenously for regional anesthesia . In comparative trials, its clinical effects were not generally significantly different from those of other short-acting local anesthetics like lidocaine, prilocaine, and chloroprocaine .
Ambulatory Spinal Anesthesia
Articaine is suitable for ambulatory spinal anesthesia, especially in procedures requiring a short duration of action .
Pharmacokinetics and Metabolism
Articaine undergoes biotransformation in the liver, a relatively slow process. However, it is additionally inactivated by serum esterases, a fast process commencing immediately after injection . About 90% of articaine metabolizes quickly via hydrolysis in the blood into its inactive metabolite articainic acid, which is excreted by the kidney in the form articainic acid glucuronide .
Neurotoxicity Studies
There is ongoing research into the neurotoxicity of Articaine. While there is no conclusive evidence demonstrating above-average neurotoxicity, the topic remains a subject of scientific investigation .
Safety And Hazards
Articainic acid is considered a safe and efficacious local anesthetic for all routine dental procedures in patients of all ages . It is more likely to achieve successful anesthesia than lidocaine in routine dental treatment . None of the studies reported any major local anesthetic-related adverse effects as a result of the interventions .
将来の方向性
特性
IUPAC Name |
4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPKINKNYDFRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921296 | |
| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Articainic acid | |
CAS RN |
114176-52-2 | |
| Record name | 2-Carboxyarticaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTICAINE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



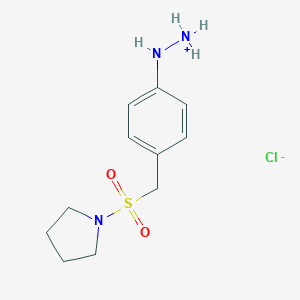
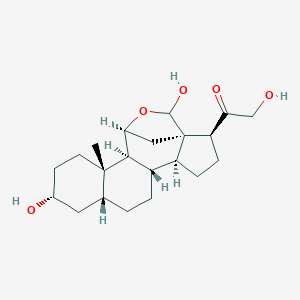


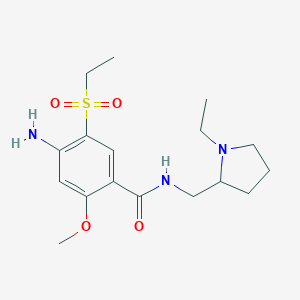


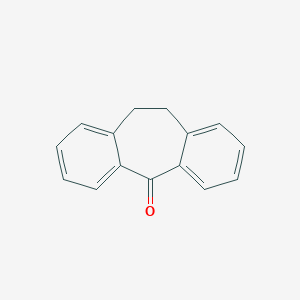

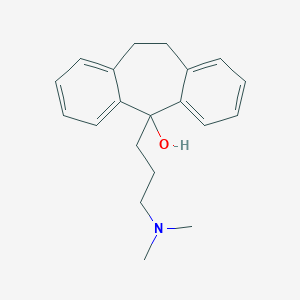

![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)

